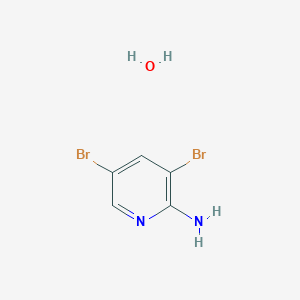

3,5-Dibromopyridin-2-amine hydrate

Description

Significance of Halogenated Aminopyridines in Contemporary Chemical Synthesis and Design

Halogenated aminopyridines are a class of organic compounds that have garnered considerable attention in modern chemical research. The presence of both a halogen atom and an amino group on the pyridine (B92270) ring imparts a unique combination of electronic and steric properties. Halogen atoms can act as leaving groups in nucleophilic substitution reactions, participate in cross-coupling reactions, and form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and supramolecular chemistry. acs.org The amino group, on the other hand, can act as a nucleophile, a base, or a directing group in various chemical transformations. nih.gov This dual functionality makes halogenated aminopyridines valuable building blocks for the synthesis of a wide range of more complex molecules with applications in medicinal chemistry, materials science, and catalysis. acs.orgnih.gov

The introduction of halogen atoms can also significantly influence the biological activity and physicochemical properties of molecules. nih.gov For instance, halogenation can enhance the metabolic stability of a drug molecule or modulate its binding affinity to a biological target. nih.gov In materials science, the ability of halogens to participate in intermolecular interactions is exploited in the design of novel crystalline materials with desired optical or electronic properties.

Overview of 3,5-Dibromopyridin-2-amine Hydrate (B1144303) as a Key Heterocyclic Scaffold

3,5-Dibromopyridin-2-amine, in its hydrated form, is a prime example of a halogenated aminopyridine that serves as a key heterocyclic scaffold. matrix-fine-chemicals.com Its structure, featuring two bromine atoms at the 3 and 5 positions and an amino group at the 2-position of the pyridine ring, provides multiple sites for chemical modification. The bromine atoms can be readily displaced or utilized in coupling reactions, while the amino group and the pyridine nitrogen offer opportunities for further functionalization.

This compound is a valuable intermediate in the synthesis of various polyfunctional pyridines, which are precursors to pharmacologically active compounds, liquid crystals, and polymers. heteroletters.org The specific arrangement of the bromo and amino substituents on the pyridine ring makes it a particularly interesting building block for creating complex molecular architectures.

Scope and Objectives of the Academic Research Review on 3,5-Dibromopyridin-2-amine Hydrate

This review aims to provide a thorough and scientifically accurate overview of 3,5-Dibromopyridin-2-amine hydrate, focusing exclusively on its chemical properties, synthesis, and applications in academic research. The objective is to consolidate existing research findings and present them in a structured and informative manner. This article will delve into the detailed chemical characteristics of the compound, explore various synthetic methodologies for its preparation, and discuss its role as a precursor in the synthesis of other important chemical entities. By strictly adhering to the specified outline, this review will serve as a focused resource for researchers and academics interested in the chemistry of halogenated aminopyridines.

Chemical and Physical Properties of 3,5-Dibromopyridin-2-amine Hydrate

The utility of any chemical compound in research and synthesis is fundamentally dictated by its intrinsic chemical and physical properties. 3,5-Dibromopyridin-2-amine hydrate possesses a unique set of characteristics that make it a valuable reagent and building block.

Molecular Structure and Spectroscopic Data

The molecular formula of 3,5-Dibromopyridin-2-amine hydrate is C5H6Br2N2O, and its molecular weight is 269.92 g/mol . matrix-fine-chemicals.combldpharm.com The anhydrous form, 3,5-Dibromopyridin-2-amine, has the formula C5H4Br2N2 and a molecular weight of 251.91 g/mol . nih.gov

Table 1: Computed Properties of 3,5-Dibromopyridin-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H4Br2N2 | nih.gov |

| Molecular Weight | 251.91 g/mol | nih.gov |

| XLogP3-AA | 1.9 | nih.gov |

| Exact Mass | 249.87412 Da | nih.gov |

| Monoisotopic Mass | 249.87412 Da | nih.gov |

Spectroscopic data is crucial for the identification and characterization of the compound. While a detailed analysis of its spectra is beyond the scope of this review, it is important to note that techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm its structure.

Crystallographic Information and Solid-State Properties

The crystal structure of 3,5-Dibromopyridin-2-amine has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P21/n. researchgate.net The unit cell parameters are a = 6.07(1) Å, b = 10.53(2) Å, c = 11.89(2) Å, and β = 104.49(3)°. researchgate.net The crystal structure reveals that the molecule is nearly planar. researchgate.net In the solid state, the molecules are arranged in a manner that involves intermolecular N–H···N hydrogen bonds, forming dimers. researchgate.net These interactions are significant in determining the packing of the molecules in the crystal lattice.

Table 2: Crystal Data for 3,5-Dibromopyridin-2-amine

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a | 6.07(1) Å | researchgate.net |

| b | 10.53(2) Å | researchgate.net |

| c | 11.89(2) Å | researchgate.net |

| β | 104.49(3)° | researchgate.net |

| Volume | 736.0 ų | researchgate.net |

Solubility and Stability Profile

Synthesis and Manufacturing Processes

The preparation of 3,5-Dibromopyridin-2-amine hydrate is a key aspect of its accessibility for research purposes. Several synthetic routes have been developed, often starting from readily available precursors.

Common Synthetic Routes Starting from 2-Aminopyridine (B139424)

A common and straightforward method for the synthesis of 3,5-Dibromopyridin-2-amine involves the direct bromination of 2-aminopyridine. This reaction is typically carried out using a brominating agent in a suitable solvent. One established procedure involves treating 2-aminopyridine with bromine in acetic acid. orgsyn.org This method can lead to the formation of a mixture of mono- and di-brominated products, including the desired 2-amino-3,5-dibromopyridine (B40352). orgsyn.org The reaction conditions, such as temperature and the stoichiometry of the reactants, can be adjusted to optimize the yield of the dibrominated product. heteroletters.org

An alternative approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. heteroletters.org This reagent is often preferred as it can offer better control over the reaction and may lead to fewer side products. The reaction is typically performed in a solvent like acetonitrile. heteroletters.org

Alternative Preparative Methods and Purification Techniques

While direct bromination is a common route, other methods for preparing substituted aminopyridines can be adapted. These might include multi-step sequences involving the introduction of the bromo and amino groups in a controlled manner.

Purification of the crude product is essential to obtain 3,5-Dibromopyridin-2-amine of high purity. Common techniques include recrystallization from a suitable solvent, such as methanol, which can yield colorless crystals. researchgate.net Another method to remove impurities, such as the monobrominated byproduct, is by washing with a non-polar solvent like petroleum ether. orgsyn.org The purity of the final product is typically verified using analytical techniques like melting point determination and spectroscopic methods.

Applications in Academic Research and Development

The unique structural features of 3,5-Dibromopyridin-2-amine hydrate make it a versatile building block in various areas of chemical research.

Role as a Precursor in the Synthesis of Biologically Active Molecules

Halogenated pyridines are important intermediates in the synthesis of pharmaceutical compounds. heteroletters.org 3,5-Dibromopyridin-2-amine serves as a precursor for the synthesis of more complex molecules with potential biological activity. The bromine atoms can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group can also be modified or used to direct further reactions on the pyridine ring. For instance, it is a known derivative of azahomotryptophan, which has pharmaceutical applications. researchgate.net

Utility in the Development of Novel Materials and Ligands

The ability of 3,5-Dibromopyridin-2-amine to act as a ligand for metal ions makes it a valuable component in the field of coordination chemistry and materials science. researchgate.net The pyridine nitrogen and the exocyclic amino group can both coordinate to metal centers, allowing for the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The presence of the bromine atoms can also influence the resulting structure and properties of these materials through halogen bonding. nih.gov These materials can have potential applications in areas such as catalysis, gas storage, and optics.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6Br2N2O |

|---|---|

Molecular Weight |

269.92 g/mol |

IUPAC Name |

3,5-dibromopyridin-2-amine;hydrate |

InChI |

InChI=1S/C5H4Br2N2.H2O/c6-3-1-4(7)5(8)9-2-3;/h1-2H,(H2,8,9);1H2 |

InChI Key |

FGRXHBREACHPBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)Br.O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dibromopyridin 2 Amine and Its Hydrate

Direct Synthetic Routes to 3,5-Dibromopyridin-2-amine

Direct synthesis methods provide foundational routes to 3,5-Dibromopyridin-2-amine, primarily involving the strategic introduction of bromine and amine functionalities onto a pyridine (B92270) ring.

Halogenation Strategies from Pyridine Derivatives

The most common direct route to 3,5-Dibromopyridin-2-amine involves the electrophilic bromination of 2-aminopyridine (B139424). The amino group at the 2-position activates the pyridine ring, directing the incoming bromine atoms to the 3- and 5-positions.

In a representative procedure, 2-aminopyridine is dissolved in a solvent like acetic acid, which helps to moderate the reactivity of the reaction. Liquid bromine is then added incrementally. The reaction temperature is carefully controlled, often starting at a low temperature (0–5°C) during the initial addition and then warming to complete the reaction. This process, however, can lead to a mixture of products, including the mono-brominated 2-amino-5-bromopyridine (B118841) and sometimes tri-brominated by-products. google.com To favor the desired dibrominated product, the molar ratio of the reactants is crucial; a ratio of approximately 1:2.2 of 2-aminopyridine to bromine has been shown to optimize the yield of 2-amino-3,5-dibromopyridine (B40352) to around 70–75% after purification.

Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed, often in solvents like acetone (B3395972) or acetonitrile. heteroletters.orgijssst.info While these methods are effective, over-bromination remains a key challenge, and 2-amino-3,5-dibromopyridine is frequently identified as a major by-product when the intended product is the mono-brominated species. heteroletters.orgijssst.info Consequently, purification steps, such as washing with solvents like petroleum ether or recrystallization, are necessary to isolate the pure dibrominated compound from these side products. google.comorgsyn.orggoogleapis.com

Table 1: Halogenation Methods for 2-Aminopyridine Derivatives

| Starting Material | Reagent(s) | Solvent | Key Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminopyridine | Bromine (Br₂) | Acetic Acid | Molar ratio (1:2.2), 50-60°C | 70-75% | |

| 2-Aminopyridine | Bromine (Br₂) | Acetic Acid | Neutralization with NaOH | 62-67% (for mono-bromo) | orgsyn.org |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10°C | ~95% (for mono-bromo) | ijssst.info |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | - | - | heteroletters.org |

Amination Reactions on Dibromopyridine Precursors

An alternative strategy involves introducing the amino group onto a pre-existing dibromopyridine skeleton, typically 3,5-dibromopyridine (B18299). This approach often requires forcing conditions or catalytic activation due to the lower reactivity of the pyridine ring towards nucleophilic substitution.

Microwave-assisted synthesis has emerged as a facile and rapid method for reacting 3,5-dibromopyridine with various aliphatic amines. clockss.org This technique avoids the need for metal catalysts or strong bases and can produce 3-amino-5-bromopyridine (B85033) derivatives in multi-gram quantities with reduced reaction times and higher purity compared to conventional heating. clockss.org

Traditional methods may involve converting 3,5-dibromopyridine into a more reactive intermediate. For instance, it can be reacted with sodium ethylate to form 3-bromo-5-ethoxypyridine, which is then treated with ammonia (B1221849) to introduce the amino group. Other approaches have utilized strong bases like sodium amide (NaNH₂) or a mixture of t-BuONa/NaNH₂ to promote the amination of 3,5-dibromopyridine, though these conditions can sometimes lead to mixtures of isomers. clockss.org

Advanced Catalytic Approaches in 3,5-Dibromopyridin-2-amine Synthesis

Modern organic synthesis increasingly relies on transition metal catalysis to form carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for synthesizing aminopyridines. acs.org This reaction allows for the formation of a C-N bond between a halo-pyridine and an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The synthesis of N-substituted aminopyridines from 3,5-dibromopyridine has been achieved using Buchwald-Hartwig conditions. clockss.org A typical catalytic system involves a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a bulky electron-rich phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). clockss.orgresearchgate.net A base, commonly cesium carbonate or sodium tert-butoxide, is required to facilitate the catalytic cycle. clockss.orgresearchgate.net These reactions provide a direct route to protected aminopyridines, which are suitable for further chemical transformations. nih.gov

Table 2: Palladium-Catalyzed Amination Systems

| Palladium Source | Ligand | Base | Substrates | Reference(s) |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | Sodium tert-butoxide (t-BuONa) | 3,5-Dibromopyridine and piperidine | clockss.org |

| Pd(OAc)₂ | BINAP | Cesium Carbonate | 2,3-Dibromopyridine and phthalimides | researchgate.net |

| Pd(cod)Cl₂ | L11 (a specific phosphine ligand) | PTSA·H₂O | Alkynols and various amines | nih.gov |

| Pd(OAc)₂ | X-Phos | Sodium Bicarbonate (NaHCO₃) | o-chloroaminopyridines | beilstein-journals.org |

Alternative Transition Metal-Mediated Syntheses

While palladium is the most common catalyst for C-N cross-coupling, other transition metals, particularly copper, have been utilized for the synthesis of aminopyridines. Copper-catalyzed amination reactions often provide a more economical alternative to palladium-based systems.

For example, copper(I) iodide (CuI) with potassium phosphate (B84403) (K₃PO₄) as a base has been used to couple 3-bromo-5-iodopyridine (B183754) with pyrrolidine. clockss.org These reactions, while effective, may require longer reaction times and higher temperatures compared to their palladium-catalyzed counterparts. clockss.org Other metals like rhodium, cobalt, and nickel have also been investigated for related C-H activation and annulation reactions on N-aryl-2-aminopyridines, demonstrating the broad potential of transition metals in synthesizing complex pyridine derivatives. beilstein-journals.orgnih.gov

Preparation and Isolation Techniques for the Hydrate (B1144303) Form

The hydrate form of 3,5-Dibromopyridin-2-amine, which is a commercially available substance, is typically not synthesized directly but is formed during the work-up and purification stages of the anhydrous compound. bldpharm.comchemicalbook.com

The formation of the hydrate occurs when the synthesized 3,5-Dibromopyridin-2-amine comes into contact with water under conditions that favor its incorporation into the crystal lattice. This is a common occurrence in many of the synthetic routes described previously. For instance, during the halogenation of 2-aminopyridine, the reaction mixture is often neutralized with an aqueous base like sodium hydroxide (B78521) solution. orgsyn.org The subsequent precipitation of the product from this aqueous medium can lead to the formation of the hydrate.

Similarly, recrystallization is a standard method for purifying the crude product. When a solvent system containing water, such as aqueous ethanol, is used for recrystallization, the hydrate can crystallize out of the solution upon cooling. ijssst.info The isolation of the resulting solid is achieved through standard laboratory techniques, primarily vacuum filtration. The collected crystalline solid is then washed to remove residual impurities and dried under conditions that are mild enough to prevent the loss of the water of hydration, thus yielding the stable 3,5-Dibromopyridin-2-amine hydrate.

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromopyridin 2 Amine Hydrate

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms within the crystal lattice of 3,5-Dibromopyridin-2-amine.

Crystal Structure Determination of 3,5-Dibromopyridin-2-amine Hydrate (B1144303)

The crystal structure of 3,5-Dibromopyridin-2-amine has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2(1)/n. researchgate.netresearchgate.net The unit cell contains four molecules. researchgate.netbas.bg The 3,5-dibromopyridin-2-amine molecule is nearly planar. researchgate.net

Table 1: Crystal Data and Structure Refinement for 3,5-Dibromopyridin-2-amine

| Parameter | Value |

|---|---|

| Empirical formula | C5H4Br2N2 |

| Formula weight | 251.91 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2(1)/n |

| Unit cell dimensions | a = 6.07(1) Åb = 10.53(2) Åc = 11.89(2) Åβ = 104.49(3)° |

| Volume | 736.0 ų |

| Z | 4 |

| R-factor (Rgt(F)) | 0.0307 |

| wR(ref(F2)) | 0.0795 |

Data sourced from Jiao et al. (2012) researchgate.netresearchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks (N-H···N interactions)

In the crystal structure of 3,5-Dibromopyridin-2-amine, molecules form dimers through intermolecular N-H···N hydrogen bonds. researchgate.netbas.bg The amine group acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen atom serves as the acceptor. researchgate.net This interaction results in the formation of a dimer with an R2 2(8) graph-set motif. researchgate.net Specifically, the amine group donates its two hydrogen atoms to the pyridine nitrogen atoms of two neighboring molecules. researchgate.net There is also a weak intramolecular interaction of the N2–H2A···Br1 type, which may contribute to the stabilization of the structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Linear-Dichroic Infrared (IR-LD) spectroscopy, provides valuable information about the functional groups and structural characteristics of 3,5-Dibromopyridin-2-amine.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3,5-Dibromopyridin-2-amine has been recorded and analyzed to identify its characteristic vibrational modes. The solid-phase mid-FTIR spectrum has been recorded in the 4000-400 cm⁻¹ region. nih.gov The interpretation of the spectra is supported by normal coordinate analysis and density functional theory (DFT) calculations. nih.gov The presence of dimer formation in the unit cell is suggested to cause a Fermi-resonance splitting effect of the νs(NH2) band in the solid-state IR spectra. bas.bg

Table 2: Selected FTIR Spectral Data for 2-aminopyridine (B139424) derivatives

| Compound | ν(N-H) vibration (cm⁻¹) | Reference |

|---|---|---|

| 2-amino-5-methylpyridine | 3444, 3335 | researchgate.net |

This table provides comparative data for a related compound to infer potential spectral regions for 3,5-Dibromopyridin-2-amine hydrate.

Linear-Dichroic Infrared (IR-LD) Spectroscopy in Oriented Systems

Linear-dichroic IR (IR-LD) spectroscopy has been utilized to gain further insight into the structural properties of 2-amino-3,5-dibromopyridine (B40352). bas.bg This technique involves orienting the solid sample in a nematic liquid crystal suspension to identify the IR bands that are characteristic of specific structural fragments. bas.bgnih.gov The application of IR-LD spectroscopy helps in the definitive assignment of vibrational bands by correlating the polarization of the absorbed infrared radiation with the orientation of the molecule's transition dipole moments. bas.bg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 3,5-dibromopyridin-2-amine reveals a distinct pattern of signals corresponding to the protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a broad singlet for the two protons of the amino group (NH₂) at approximately 5.14 ppm. This broadness is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.

The aromatic region of the spectrum displays two distinct signals for the pyridine ring protons. The proton at the 4-position (H-4) appears as a doublet at approximately 7.75 ppm, while the proton at the 6-position (H-6) is observed as a doublet at around 8.03 ppm. heteroletters.org The coupling constant for both doublets is 2.0 Hz, which is typical for a meta-coupling between protons on a pyridine ring. heteroletters.org The presence of a water molecule in the hydrate form would likely be observed as an additional broad singlet in the spectrum, with its chemical shift being dependent on the solvent and concentration.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH₂ | 5.14 | Broad Singlet | - |

| H-4 | 7.75 | Doublet | 2.0 |

| H-6 | 8.03 | Doublet | 2.0 |

The ¹³C NMR spectrum of 3,5-dibromopyridin-2-amine provides further confirmation of its molecular structure by identifying the different carbon environments. The spectrum, also recorded in CDCl₃, shows five distinct signals corresponding to the five carbon atoms of the pyridine ring.

The chemical shifts for the carbon atoms are observed at approximately 104.6, 107.1, 141.9, 147.6, and 154.5 ppm. heteroletters.org The signals at 104.6 and 107.1 ppm are attributed to the carbon atoms bearing the bromine atoms (C-3 and C-5), while the signals at 141.9 and 147.6 ppm correspond to the C-4 and C-6 carbons. The carbon atom attached to the amino group (C-2) appears at the most downfield shift of 154.5 ppm due to the deshielding effect of the nitrogen atom.

| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-3 | 104.6 |

| C-5 | 107.1 |

| C-4 | 141.9 |

| C-6 | 147.6 |

| C-2 | 154.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of 3,5-dibromopyridin-2-amine, recorded in acetonitrile, exhibits a broad absorption band with a maximum wavelength (λmax) at 255 nm. This absorption corresponds to the π → π* electronic transitions within the aromatic pyridine ring system. The molar absorptivity (ε) for this transition has been determined to be 10160 L·mol⁻¹·cm⁻¹. bas.bg

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| Acetonitrile | 255 | 10160 | π → π* |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. The theoretical exact mass of 3,5-dibromopyridin-2-amine (C₅H₄Br₂N₂) is calculated to be 251.87207 Da. nih.gov

| Ion | Calculated Exact Mass (Da) | Observed m/z (Low-Resolution EI-MS) | Isotopic Composition |

| [M]⁺ | 251.87207 | 250, 252, 254 | C₅H₄⁷⁹Br₂N₂, C₅H₄⁷⁹Br⁸¹BrN₂, C₅H₄⁸¹Br₂N₂ |

Theoretical and Computational Investigations of 3,5 Dibromopyridin 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometric parameters of molecular systems. For 3,5-Dibromopyridin-2-amine and its derivatives, DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), provide excellent agreement with experimental data for related structures. researchgate.netkesifaraci.com These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The geometry optimization process involves finding the minimum energy conformation of the molecule. For pyridine (B92270) derivatives, DFT methods accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com In the case of 2-halopyridines, substitution at the C(2) position is known to cause a shortening of the N–C(2) bond, a structural nuance that DFT can precisely model. researchgate.net The optimization of the molecular structure is a critical first step, as all other computational analyses rely on this minimized geometry. For instance, studies on aminopyridines have successfully used DFT to achieve optimized structures that form the basis for further analysis. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for flexible molecules, such as 3,5-Dibromopyridin-2-amine, due to the rotational freedom of the amine group. Different orientations of the -NH2 group relative to the pyridine ring can lead to various conformers with distinct energy levels. Computational methods can systematically explore the potential energy surface by rotating the amine group to identify the most stable (lowest energy) conformation.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

Theoretical vibrational analysis is a key application of DFT, providing insights into the molecular structure and bonding. By calculating the harmonic vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of 3,5-Dibromopyridin-2-amine. These calculated spectra can be correlated with experimental data to assign specific vibrational modes to the observed spectral bands. researchgate.net

For accurate correlation, calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net For pyridine and its derivatives, DFT calculations have shown excellent agreement with experimental vibrational spectra. researchgate.netcore.ac.uk Key vibrational modes for 3,5-Dibromopyridin-2-amine would include the N-H stretching of the amine group, typically found in the 3500–3300 cm⁻¹ range, C-Br stretching, and various in-plane and out-of-plane ring bending and stretching vibrations. researchgate.netwikipedia.org For example, in 2-aminopyridine (B139424), the NH stretching modes are well-defined and their theoretical prediction aligns closely with experimental observation. wikipedia.org

Table 1: Predicted Vibrational Frequencies for Related Aminopyridine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3300 - 3500 | wikipedia.org |

| C-N Stretching | 1266 - 1386 | wikipedia.org |

| Pyridine Ring Stretching | 1400 - 1600 | researchgate.net |

| C-H In-plane Bending | 1000 - 1300 | researchgate.net |

| C-H Out-of-plane Bending | 700 - 900 | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical in determining how a molecule will interact with other species. nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 3,5-Dibromopyridin-2-amine and its derivatives, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO is expected to be localized on the electron-rich amine group and the pyridine ring, while the LUMO may be distributed over the pyridine ring and the electron-withdrawing bromine atoms. This analysis is crucial for understanding reaction mechanisms and predicting the outcomes of chemical reactions. wikipedia.orgslideshare.netimperial.ac.uk

Table 2: Representative HOMO-LUMO Energies and Gaps for Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Aminopyridine | -5.92 | -0.11 | 5.81 |

| 3-Aminopyridine | -6.05 | -0.23 | 5.82 |

| 4-Aminopyridine (B3432731) | -5.88 | -0.19 | 5.69 |

Note: These are representative values from literature and the exact values for 3,5-Dibromopyridin-2-amine would require specific calculation.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular and intramolecular charge transfer (ICT) or hyperconjugative interactions. taylorandfrancis.com This method interprets the complex molecular wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). taylorandfrancis.comyoutube.com

For 3,5-Dibromopyridin-2-amine, NBO analysis can quantify the delocalization of electron density from donor NBOs (filled orbitals, such as lone pairs on nitrogen and bromine) to acceptor NBOs (unoccupied anti-bonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the hyperconjugative effect. taylorandfrancis.com Significant interactions, such as the donation from the nitrogen lone pair (n) to the antibonding π* orbitals of the pyridine ring (n → π*), contribute to the molecule's stability. nih.gov NBO analysis also provides natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods. youtube.com

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis for a Related Aminopyrimidine Dimer

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| n1(N30) | σ*(N62–H63) | 7.31 | nih.gov |

| n1(O25) | σ*(N12–H13) | 7.72 | nih.gov |

Note: This table shows examples of intermolecular hydrogen bond interactions in a related system. Specific NBO analysis would be required for 3,5-Dibromopyridin-2-amine.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is crucial for predicting its reactivity and intermolecular interactions. libretexts.org The MEP surface is mapped onto the electron density, with different colors indicating regions of varying electrostatic potential.

Typically, red and yellow colors represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and green colors indicate regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netmdpi.com For 3,5-Dibromopyridin-2-amine, the MEP map would likely show a negative potential (red/yellow) around the pyridine nitrogen and the bromine atoms due to their lone pairs of electrons, making these sites potential hydrogen bond acceptors or sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net MEP analysis is a valuable tool for understanding how the molecule will interact with biological targets or other reactants. nih.govresearchgate.net

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. For derivatives of 3,5-Dibromopyridin-2-amine, computational studies can elucidate the pathways of various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki coupling), or cycloadditions. slideshare.netnih.gov

By modeling the reaction profile, researchers can understand the factors that control reaction selectivity. For example, in the synthesis of aminopyridine derivatives, computational methods can help rationalize why a particular isomer is formed preferentially. nih.gov Studies on the aminolysis of esters, for instance, have used computational methods to compare catalytic and non-catalytic pathways, determining the activation energy barriers for each step. chemrxiv.org Similarly, the reactivity of 4-aminopyridine with halogens has been studied computationally, revealing complex reaction pathways involving charge-transfer complexes and ionic species, which helps to explain the observed products. acs.org Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. chemrxiv.orgrsc.org

Chemical Transformations and Synthetic Utility of 3,5 Dibromopyridin 2 Amine

Cross-Coupling Reactions at the Bromine Centers

The bromine atoms on the pyridine (B92270) ring are prime candidates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental to constructing complex molecular architectures.

Suzuki-Miyaura Coupling Reactions and Derivatives

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of 3,5-dibromopyridin-2-amine and its analogs, this reaction allows for the introduction of aryl or vinyl substituents at the bromine-bearing positions.

Research has demonstrated the successful sequential Suzuki coupling on related dihalogenated pyridines. For instance, starting with a compound like 2-amino-5-bromo-3-iodopyridine, an aryl group can be selectively introduced at the more reactive 3-position, followed by a second Suzuki reaction at the 5-position to furnish 3,5-diaryl-2-aminopyridine derivatives. acs.org The synthesis often employs a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like sodium carbonate. acs.orgnih.gov The reaction conditions can be tuned to control the regioselectivity, especially when starting with substrates having halogens of different reactivity (e.g., iodine and bromine). acs.org This regiocontrolled approach is crucial for the synthesis of asymmetrically substituted pyridines. beilstein-journals.org

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving dihalopyridine substrates to produce diaryl derivatives.

| Catalyst | Base | Solvent(s) | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | 90 | 40-85 | acs.org |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | N/A | nih.gov |

| Pd(OAc)₂ | Na₂CO₃ | Water/DMF | 60 | Good | nih.gov |

This table represents typical conditions for Suzuki-Miyaura reactions on dihalopyridines. N/A: Not available.

Other Carbon-Carbon Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are utilized to form C-C bonds at the halogenated positions.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org It has been successfully applied to dihalogenated aminopyridines to synthesize alkynyl-substituted derivatives. scirp.orgnih.gov For example, double Sonogashira coupling on 2-amino-3,5-diiodopyridine has been used to create 2,3,5-trisubstituted 7-azaindoles. nih.gov The reaction is typically catalyzed by a palladium complex, such as one formed from Pd(CF₃COO)₂ and PPh₃, with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine. scirp.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. The regioselectivity of Stille couplings on dihalo-substrates can sometimes be controlled by reaction conditions; for instance, in the case of 3,5-dibromo-2-pyrone, the reaction typically occurs at the more electron-deficient C3 position, but the use of a Cu(I) additive can reverse this selectivity to the C5 position. nih.gov This principle could potentially be applied to 3,5-dibromopyridin-2-amine for selective functionalization.

Palladium-Catalyzed C-N Cross-Coupling for Diverse Aryl Amine Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgwiley.com This palladium-catalyzed reaction couples amines with aryl halides, and it can be applied to 3,5-dibromopyridin-2-amine to introduce new amine substituents at the C3 or C5 positions. A significant challenge with substrates like 3-halo-2-aminopyridines is the potential for the catalyst to be deactivated by chelation to the pyridine nitrogen and the C2-amino group. nih.gov

Despite these challenges, successful protocols have been developed. The use of specialized Buchwald-Hartwig precatalysts and bulky biarylphosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the efficient C-N coupling of primary and secondary amines with 3-halo-2-aminopyridines. nih.gov These advanced catalyst systems have enabled the synthesis of previously inaccessible N³-arylated 2,3-diaminopyridines. nih.gov

The following table outlines representative conditions for the Buchwald-Hartwig amination of a bromopyridine derivative.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |

| RuPhos Precatalyst | N/A | LiHMDS | Dioxane | 100 | Good | nih.gov |

| BrettPhos Precatalyst | N/A | LiHMDS | Dioxane | 100 | 78 | nih.gov |

This table represents typical conditions for Buchwald-Hartwig amination on bromopyridine substrates.

Derivatization of the Primary Amine Functionality

The primary amino group at the C2 position is a nucleophilic center that can readily undergo various transformations, including alkylation, acylation, and condensation reactions, leading to a diverse range of derivatives.

Alkylation and Acylation Reactions

The primary amine of 3,5-dibromopyridin-2-amine can be functionalized through standard alkylation and acylation reactions. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, specific methods like reductive amination or the use of N-aminopyridinium salts can offer better control for synthesizing secondary amines. researchgate.net

Acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids, proceeds readily to form the corresponding amides. These amide derivatives are common intermediates in medicinal chemistry. For example, the hydrazide of a related imidazo[1,2-a]pyridine (B132010) was synthesized by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303), a process analogous to acylation of an amine. mdpi.com

Condensation Reactions to Form New Heterocyclic Rings

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic ring systems, which are prevalent scaffolds in pharmacologically active compounds. rsc.orgnih.gov The primary amine can act as a dinucleophile in condensation reactions with bifunctional electrophiles to construct new rings.

Imidazo[1,2-a]pyridines: One of the most common applications of 2-aminopyridines is in the synthesis of the imidazo[1,2-a]pyridine core. rsc.org This can be achieved through several methods, including:

Tschitschibabin reaction: Condensation with an α-haloketone. For example, reacting a 2-aminopyridine with ethyl 2-chloroacetoacetate yields an ethyl imidazo[1,2-a]pyridine-3-carboxylate. mdpi.com

Copper-catalyzed aerobic oxidation: A one-pot reaction between a 2-aminopyridine and a ketone, such as acetophenone, can produce the fused heterocycle. organic-chemistry.org

Groebke–Blackburn–Bienaymé reaction (GBBR): A multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines. researchgate.net

acs.orgbeilstein-journals.orgnih.govTriazolo[4,3-a]pyridines: Another important fused heterocycle synthesized from 2-aminopyridines is the acs.orgbeilstein-journals.orgnih.govtriazolo[4,3-a]pyridine system. organic-chemistry.orgnih.gov A common route involves the reaction of 2-hydrazinopyridine (B147025) (which can be prepared from 2-halopyridines) with various one-carbon synthons like aldehydes or isothiocyanates, followed by an oxidative cyclization step. organic-chemistry.orgresearchgate.net

The following table summarizes conditions for forming fused heterocyclic rings from 2-aminopyridine precursors.

| Fused Ring System | Reagents | Catalyst/Mediator | Solvent | Temperature | Ref |

| Imidazo[1,2-a]pyridine | α-Haloketone (e.g., ethyl 2-chloroacetoacetate) | None (Thermal) | Ethanol | Reflux | mdpi.com |

| Imidazo[1,2-a]pyridine | Ketone (e.g., acetophenone) | CuI / Aerobic | N/A | N/A | organic-chemistry.org |

| Imidazo[1,2-a]pyridine | Aldehyde, Isocyanide | NH₄Cl | Ethanol | Room Temp. | researchgate.net |

| acs.orgbeilstein-journals.orgnih.govTriazolo[4,3-a]pyridine | 2-Hydrazinopyridine, Aldehyde | Oxidative Cyclization | N/A | Room Temp. | researchgate.net |

| acs.orgbeilstein-journals.orgnih.govTriazolo[4,3-a]pyridine | 2-Hydrazinopyridine, Isothiocyanate | Electrochemical | N/A | N/A | organic-chemistry.org |

This table represents general conditions for the synthesis of fused heterocycles from 2-aminopyridine precursors. N/A: Not available.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic rings, including pyridines. The mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group.

This combination of a deactivating amino group and bromine substituents at the less electronically favorable positions makes nucleophilic aromatic substitution on 3,5-Dibromopyridin-2-amine challenging. Consequently, there is a notable scarcity of published research detailing successful SNAr reactions where 3,5-Dibromopyridin-2-amine serves as the starting substrate. The compound is more frequently reported as a by-product of the over-bromination of 2-aminopyridine. ijssst.infoorgsyn.orgheteroletters.org

While substitution of a bromo group is theoretically possible, particularly under harsh reaction conditions or with highly reactive nucleophiles, the electronic profile of the molecule disfavors this transformation compared to other substituted pyridines. For instance, studies on related compounds show that a strongly activating group, such as a nitro group, is often required to facilitate substitution at the 3-position of the pyridine ring. nih.gov

Table 1: Electronic Effects of Substituents on the Pyridine Ring in 3,5-Dibromopyridin-2-amine and Their Influence on SNAr Reactivity

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Ring Nitrogen | 1 | Electron-withdrawing | Activates positions 2, 4, 6 |

| Amino Group | 2 | Electron-donating | Deactivates the entire ring |

| Bromo Group | 3 | Inductively withdrawing, weakly deactivating | Leaving group at a less activated position |

| Bromo Group | 5 | Inductively withdrawing, weakly deactivating | Leaving group at a less activated position |

Reactions Leading to Polymeric Structures and Frameworks

The structural features of 3,5-Dibromopyridin-2-amine, particularly its multiple nitrogen atoms and bromo-substituents, endow it with potential as a building block for polymeric materials and coordination frameworks. The pyridine ring nitrogen and the exocyclic amino group can both act as coordination sites for metal ions, allowing the molecule to function as a ligand.

A notable application of this compound is in the design of specialized polymers for environmental applications. Research has demonstrated that 2-amino-3,5-dibromopyridine (B40352) can be used as an amine-functionalized linker molecule in the creation of polymer sorbents. These specialized polymers are designed for the direct air capture (DAC) of carbon dioxide (CO₂). The presence of the amine groups on the polymer structure enhances its affinity for CO₂, showcasing a practical application of this compound beyond its use as a simple synthetic intermediate.

In the realm of coordination chemistry, pyridin-amines are recognized as valuable bridging ligands capable of linking metal centers to form extended structures like coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov The two nitrogen donor atoms in 3,5-Dibromopyridin-2-amine could potentially bridge two different metal ions. researchgate.net While specific MOFs or coordination polymers incorporating 3,5-Dibromopyridin-2-amine are not widely documented, the successful use of the closely related compound, 2-amino-5-bromopyridine (B118841), as a ligand in cadmium-based coordination polymers illustrates the feasibility of this approach. researchgate.net The bromine atoms also offer sites for post-synthetic modification, for example, through cross-coupling reactions, which could be used to further link polymeric chains or functionalize the framework.

Table 2: Potential of 3,5-Dibromopyridin-2-amine in Polymer and Framework Synthesis

| Feature | Role in Polymerization/Framework Formation | Potential Application |

| Amino Group | Functional site for interaction with other molecules (e.g., CO₂). Coordination site for metal ions. | CO₂ capture materials. |

| Pyridine Nitrogen | Coordination site for metal ions. | Building block for coordination polymers and MOFs. researchgate.net |

| Bromo Substituents | Sites for further reactions (e.g., cross-coupling) to link polymer chains or functionalize frameworks. | Synthesis of complex, functional materials. |

Advanced Applications of 3,5 Dibromopyridin 2 Amine and Its Hydrate in Chemical Sciences

Role as a Versatile Synthetic Building Block in Organic Synthesis

The strategic placement of reactive bromine atoms and an amino group on the pyridine (B92270) ring renders 3,5-dibromopyridin-2-amine a highly versatile precursor in organic synthesis. It serves as a foundational scaffold for constructing more complex molecular architectures, including natural product derivatives and a wide array of heterocyclic systems.

While its direct application in the total synthesis of numerous natural products is an expanding area of research, 3,5-dibromopyridin-2-amine is recognized as a key derivative for creating complex biomimetic structures. Notably, it is identified as an azahomotryptophan derivative, highlighting its potential in the synthesis of modified amino acids and peptides. researchgate.net The synthesis of such non-canonical amino acid derivatives is crucial for developing novel therapeutic agents and probes to study biological systems.

The utility of 3,5-dibromopyridin-2-amine as a scaffold is well-documented. The bromine atoms at the 3- and 5-positions are excellent leaving groups for various metal-catalyzed cross-coupling reactions, such as the Stille coupling. acs.org This allows for the introduction of a wide range of functional groups, leading to the synthesis of highly substituted pyridines. clockss.org For instance, reacting 3,5-dibromopyridine (B18299) with secondary amines under microwave irradiation provides a facile route to 3-amino-5-bromopyridine (B85033) derivatives, demonstrating the regioselective reactivity of the compound. clockss.org

Furthermore, 2-amino-3,5-dibromopyridine (B40352) often appears as a key intermediate or a significant by-product in the synthesis of other functionalized pyridines, such as 2-amino-5-bromopyridine (B118841), which is itself a valuable synthetic intermediate. heteroletters.orgorgsyn.org Its role as a precursor extends to the production of bioactive compounds, including tyrosine kinase inhibitors used in cancer therapy and CRAC channel inhibitors for treating autoimmune diseases. The ability to selectively functionalize the pyridine core makes it a cornerstone for building libraries of compounds for pharmaceutical and agricultural screening.

Applications in Ligand Design and Coordination Chemistry

The aminopyridine moiety is a classic motif in coordination chemistry, capable of binding to metal ions through either the pyridine nitrogen or the amino nitrogen. The presence of bromine atoms in 3,5-dibromopyridin-2-amine adds another layer of functionality, influencing the electronic properties of the ligand and providing sites for further modification.

3,5-Dibromopyridin-2-amine has been successfully employed in the synthesis of novel transition metal complexes. rsc.org Amines, in general, act as electron-pair donor ligands, forming dative covalent bonds with empty orbitals of central metal ions like Cu(II), Co(II), and Ni(II). docbrown.info

A notable example is the synthesis of a family of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds. rsc.orgbrandeis.edu In these structures, the protonated 2-amino-3,5-dibromopyridinium (3,5-diBAPH) acts as a counter-ion to a tetrahalocuprate(II) anion. Specific complexes that have been synthesized and characterized include (3,5-diBAPH)₂CuCl₄ and (3,5-diBAPH)₂CuBr₄. rsc.orgbrandeis.edu The development of such complexes is crucial for exploring new magnetic materials and catalysts.

| Complex Formula | Abbreviation | Metal Ion | Geometry of Tetrahalocuprate Ion | Magnetic Property |

|---|---|---|---|---|

| (C₅H₅Br₂N₂)₂CuCl₄ | (3,5-diBAPH)₂CuCl₄ | Cu(II) | Distorted Tetrahedron | Antiferromagnetic |

| (C₅H₅Br₂N₂)₂CuBr₄ | (3,5-diBAPH)₂CuBr₄ | Cu(II) | Distorted Tetrahedron | Antiferromagnetic |

The study of how 3,5-dibromopyridin-2-amine and its derivatives coordinate to metal centers reveals fundamental aspects of inorganic chemistry. In the case of the (3,5-diBAPH)₂CuX₄ complexes (where X is Cl or Br), the tetrahalocuprate ions exhibit distorted tetrahedral geometries. rsc.orgbrandeis.edu All four of these compounds display antiferromagnetic interactions. rsc.orgbrandeis.edu

While chelation or bridging are common coordination modes for aminopyridines, monodentate coordination is also possible. mdpi.com In certain iron(II) halide complexes with bulky aminopyridine ligands, a rare η¹-coordination through the pyridine nitrogen atom is observed. mdpi.com This mode of binding is often dictated by the steric and electronic properties of the ligand and the metal center. In the solid state, these coordination preferences are further influenced by the formation of intermolecular interactions, such as hydrogen bonds. mdpi.com The design of such coordinatively unsaturated metal complexes is a key strategy in creating receptors for anion recognition. rsc.org

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid-state materials with desired structures and properties. hhu.de 3,5-Dibromopyridin-2-amine is an excellent candidate for such studies due to its capacity for forming strong and directional hydrogen bonds and potential halogen bonds.

The crystal structure of 3,5-dibromopyridin-2-amine has been elucidated by single-crystal X-ray diffraction. researchgate.netresearchgate.net The molecule itself is nearly planar. researchgate.net In the crystal lattice, molecules assemble into dimers through a pair of intermolecular N–H···N hydrogen bonds, where the amine group of one molecule interacts with the pyridine nitrogen of a neighboring molecule. researchgate.net This specific arrangement is described by a graph-set motif of R²₂(8). researchgate.net The crystal structure is further stabilized by weak intramolecular N–H···Br interactions. researchgate.net

These predictable, self-assembling motifs make 3,5-dibromopyridin-2-amine a valuable building block in supramolecular chemistry. researchgate.net The presence of two nitrogen donor atoms and an amine hydrogen-bond donor group makes it an interesting bridging ligand for the construction of coordination polymers. researchgate.netresearchgate.net The principles of hydrogen and halogen bonding can be harnessed to guide the assembly of these molecules into extended one-, two-, or three-dimensional networks, leading to materials with novel optical, electronic, or porous properties. hhu.de

Formation of Co-crystals and Solid Forms

The ability of 3,5-Dibromopyridin-2-amine to form structured solid states, including co-crystals, is rooted in its capacity for specific intermolecular interactions. The molecule itself crystallizes in a well-defined structure, forming a nearly planar arrangement. researchgate.net In this solid form, molecules organize into dimers through two N–H···N hydrogen bond motifs. researchgate.net The amine group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen atom of a neighboring molecule, creating a stable, repeating dimeric unit characterized by an R2(2)(8) graph-set motif. researchgate.net

The principle of using aminopyridines as co-crystal formers is well-established. A closely related compound, 3-Bromopyridin-2-amine, has been successfully used as a co-crystal former with 2-chloro-4-nitrobenzoic acid. nih.gov In that case, the molecular assembly also relied on N—H⋯N hydrogen bonds to form dimers, which were then further organized into two-dimensional layers through C—Br···Br halogen bonding. nih.gov This demonstrates the potential of the bromo-amino-pyridine scaffold to participate in the rational design of multi-component crystalline materials, where the properties of a substance can be modified by incorporating a second, different molecule into the crystal lattice.

Self-Assembly Processes Driven by Non-Covalent Interactions

The self-assembly of 3,5-Dibromopyridin-2-amine into ordered supramolecular structures is governed by a hierarchy of non-covalent interactions. The primary driving force is hydrogen bonding. researchgate.net The amine group (–NH₂) serves as a twofold hydrogen bond donor, while the nitrogen atom within the pyridine ring acts as an acceptor. researchgate.net This specific arrangement facilitates the formation of robust centrosymmetric dimers through intermolecular N–H···N hydrogen bonds. researchgate.net

The crystal structure of 3,5-Dibromopyridin-2-amine has been determined by X-ray crystallography, providing precise data on its solid-state arrangement. researchgate.net

Crystal Data for 3,5-Dibromopyridin-2-amine

| Parameter | Value |

| Chemical Formula | C₅H₄Br₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 6.07(1) |

| b (Å) | 10.53(2) |

| c (Å) | 11.89(2) |

| β (°) | 104.49(3) |

| Volume (ų) | 736.0 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

Table based on data from Jiao et al., 2012. researchgate.net

Contributions to Materials Science Research

Design of Organic Frameworks and Porous Materials

3,5-Dibromopyridin-2-amine is a promising candidate as a building block for the synthesis of porous materials like Metal-Organic Frameworks (MOFs) and Porous Aromatic Frameworks (PAFs). nih.govmdpi.com Pyridin-amines are recognized as interesting bridging ligands because they contain multiple potential coordination sites: the two nitrogen atoms and the amine group. researchgate.net

The structure of 3,5-Dibromopyridin-2-amine offers several advantages for framework design:

Multiple Coordination Sites : The pyridine nitrogen and the exocyclic amine group can coordinate with metal ions to form the nodes of a Metal-Organic Framework. researchgate.net

Reactive Sites for Covalent Linkages : The two bromine atoms are susceptible to substitution and can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form robust covalent bonds. nih.gov This makes the molecule suitable as a monomer for constructing Covalent Organic Frameworks (COFs) or Porous Aromatic Frameworks (PAFs). nih.gov

The strategic placement of functional groups on this single, relatively simple molecule allows for the potential creation of highly ordered, porous architectures with tunable properties. mdpi.com

Functional Materials for Specific Chemical Applications

The incorporation of 3,5-Dibromopyridin-2-amine into porous frameworks could lead to functional materials with tailored applications. The inherent properties of the molecule, when translated into a larger framework, could be exploited for catalysis, sensing, and gas separation.

Catalysis : If used to build a MOF, the framework could feature accessible metal sites for catalytic reactions. Furthermore, the basic nitrogen atoms of the pyridine ring could function as catalytic sites for organic transformations.

Gas Storage and Separation : The permanent porosity and high surface area characteristic of organic frameworks are beneficial for gas storage. nih.gov The nitrogen-rich environment created by the pyridine and amine groups could enhance the selective capture of gases like carbon dioxide.

Post-Synthetic Modification : Should the bromine atoms be retained in the final framework, they would serve as reactive handles for post-synthetic modification. This would allow for the introduction of new functional groups into the pores of the material, enabling the fine-tuning of its chemical and physical properties for specific applications.

Future Directions and Emerging Research Avenues for 3,5 Dibromopyridin 2 Amine Hydrate

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 3,5-Dibromopyridin-2-amine often involves the direct bromination of 2-aminopyridine (B139424). However, these methods can lead to the formation of by-products, such as mono- and tri-brominated species, necessitating tedious purification steps. heteroletters.orgijssst.info Future research is expected to focus on developing more efficient, selective, and environmentally benign synthetic strategies.

Key Future Research Thrusts:

C-H Activation and Functionalization: A significant leap forward would be to move away from syntheses that rely on pre-functionalized precursors. Modern transition-metal-catalyzed C-H activation techniques offer a more atom-economical approach to directly install bromo- and amino- groups onto the pyridine (B92270) core. beilstein-journals.orgrsc.org Research into regioselective C-H halogenation and amination, potentially through catalyst-free, dearomatization-rearomatization strategies, could provide highly efficient and clean synthetic pathways. nih.govnih.gov

Greener and Milder Reaction Conditions: The development of multicomponent, one-pot reactions under solvent-free or aqueous conditions represents a major goal for sustainable chemistry. nih.gov Exploring the synthesis of 2-aminopyridine derivatives from alternative starting materials, such as pyridine N-oxides, could offer milder reaction pathways that are compatible with a broader range of functional groups. researchgate.netthieme-connect.comnih.gov

Advanced Catalysis: While palladium catalysis is well-established for pyridine functionalization, future work could explore the use of more abundant and less costly metals, such as copper, for catalytic amination and halogenation processes. nih.govrsc.org The design of novel ligands that enhance catalyst stability and efficiency will be crucial.

| Proposed Methodology | Potential Advantages | Relevant Precedent/Concept |

| Direct C-H Halogenation/Amination | High atom economy, reduced waste, fewer synthetic steps. | Transition-metal-catalyzed C-H functionalization. beilstein-journals.orgrsc.org |

| Multicomponent Reactions (MCRs) | Increased efficiency, operational simplicity, reduced solvent use. | Solvent-free synthesis of 2-aminopyridines from enaminones. nih.gov |

| Synthesis from Pyridine N-Oxides | Mild reaction conditions, high regioselectivity, functional group tolerance. | Zincke reaction mechanism for 2-aminopyridine synthesis. researchgate.netthieme-connect.com |

| Earth-Abundant Metal Catalysis (e.g., Cu) | Lower cost, reduced environmental impact compared to precious metals. | Copper-catalyzed amination of aryl bromides. nih.govrsc.org |

Exploration of Undiscovered Reactivity and Derivatization Pathways

The trifunctional nature of 3,5-Dibromopyridin-2-amine hydrate (B1144303)—with its nucleophilic amino group and two electrophilic carbon-bromine bonds—provides a rich platform for chemical derivatization. While cross-coupling reactions are known, a vast landscape of reactivity remains to be explored.

Future research will likely focus on leveraging this multifunctionality to create complex molecular architectures. The bromine atoms at the 3- and 5-positions are ripe for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org The differential reactivity of the two C-Br bonds could also be exploited for sequential, selective functionalization.

A particularly novel and underexplored avenue is the use of this scaffold in multicomponent reactions driven by palladium catalysis. For instance, the carbonylative coupling of bromopyridines with other reactants like imines and alkynes can generate complex heterocyclic systems such as indolizines in a single, modular step. rsc.orgnih.gov Applying such methodologies to 3,5-Dibromopyridin-2-amine could lead to the rapid assembly of novel, polycyclic nitrogen-containing structures.

Furthermore, the amino group can be a handle for a wide array of transformations, including N-acylation, N-alkylation, and N-arylation, or it can serve as a directing group to influence further reactions on the pyridine ring. nih.gov

Potential Derivatization Strategies:

| Reactive Site | Reaction Type | Potential Outcome |

| C3-Br, C5-Br | Suzuki-Miyaura Coupling | Formation of C-C bonds (biaryls, etc.). acs.org |

| C3-Br, C5-Br | Heck Coupling | Formation of C-C double bonds (alkenylated pyridines). |

| C3-Br, C5-Br | Sonogashira Coupling | Formation of C-C triple bonds (alkynylated pyridines). |

| C3-Br, C5-Br | Buchwald-Hartwig Amination | Formation of C-N bonds (di- or tri-aminopyridines). |

| Pyridine Ring | Carbonylative Coupling | Multicomponent synthesis of novel heterocycles (e.g., indolizines). rsc.orgnih.gov |

| N-Amino Group | N-Arylation / N-Acylation | Introduction of diverse substituents for tuning properties. nih.gov |

Expansion into New Areas of Material Science and Supramolecular Chemistry

The structure of 3,5-Dibromopyridin-2-amine is exceptionally well-suited for the construction of ordered supramolecular assemblies and functional materials. The amino group (N-H) is a hydrogen bond donor, the pyridine nitrogen is a hydrogen bond acceptor, and the bromine atoms can participate in halogen bonding.

Structural studies have already confirmed that the anhydrous form, 2-amino-3,5-dibromopyridine (B40352), forms dimeric structures in the solid state through robust N-H···N hydrogen bonds. bas.bg The presence of the water molecule in the hydrate form adds another layer of complexity and opportunity, potentially acting as a bridge or node in more extended hydrogen-bonded networks, similar to what is seen in other hydrated molecular salts. nih.govmdpi.com

Future research is expected to harness these non-covalent interactions for crystal engineering, creating co-crystals and molecular salts with tailored architectures and properties. researchgate.net By combining 3,5-Dibromopyridin-2-amine hydrate with complementary molecules (e.g., carboxylic acids), it is possible to design complex assemblies such as 1D chains, 2D sheets, and 3D networks. rsc.orgnih.gov

In materials science, the compound is a prime candidate for use as a ligand in coordination chemistry. Research has already demonstrated that 3,5-dibromo-2-aminopyridine can be used to synthesize copper(II) halide complexes that exhibit interesting magnetic properties, specifically as quantum Heisenberg antiferromagnets. tandfonline.com This opens the door to designing new molecular magnets. Further derivatization could lead to ligands for creating Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

| Research Area | Key Molecular Features | Potential Application / Outcome |

| Supramolecular Chemistry | N-H donor, Pyridine-N acceptor | Design of co-crystals and programmed molecular assemblies. mdpi.comnih.gov |

| Crystal Engineering | Water of hydration, Halogen bonding capability | Formation of extended 1D, 2D, and 3D hydrogen/halogen-bonded networks. researchgate.net |

| Coordination Chemistry | Pyridine-N and Amino-N as donor sites | Synthesis of coordination polymers and discrete metal complexes. tandfonline.com |

| Materials Science | Ability to form ordered structures with metal ions | Development of functional materials (e.g., molecular magnets, MOFs). tandfonline.com |

Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of 3,5-Dibromopyridin-2-amine hydrate makes it an ideal subject for interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.

Synthetic and Computational Chemistry: A powerful collaborative approach involves coupling synthetic efforts with computational studies. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different sites on the molecule, model the energies of various reaction pathways, and forecast the geometries and interaction energies of supramolecular assemblies. bas.bgresearchgate.net This synergy can guide experimental design, saving time and resources while providing deeper mechanistic insight.

Chemistry and Materials Science: The creation of novel materials requires a close partnership between synthetic chemists and material scientists. Chemists can focus on designing and synthesizing the core molecule and its derivatives with specific electronic and steric properties. Material scientists can then utilize these building blocks to fabricate and characterize new materials, such as coordination polymers, liquid crystals, or components for organic electronics, and test their functional properties (e.g., magnetic susceptibility, conductivity, porosity). tandfonline.com

Chemistry and Life Sciences: Functionalized pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. nih.gov While this article excludes direct therapeutic discussion, a significant future direction involves using 3,5-Dibromopyridin-2-amine as a starting point to synthesize libraries of new compounds. Interdisciplinary collaborations with medicinal chemists and chemical biologists would be essential to screen these derivatives for biological activity, potentially leading to the discovery of new lead compounds for drug development or functional probes for studying biological systems. The use of related pyridine ligands in light-activated platinum anticancer agents highlights the potential for such interdisciplinary applications. researchgate.net

This integrated approach, combining predictive modeling with innovative synthesis and advanced characterization, will be key to unlocking the full scientific and technological potential of 3,5-Dibromopyridin-2-amine hydrate and its derivatives.

Q & A

Q. Critical Data from Evidence :

| Parameter | Value (from SC-XRD) |

|---|---|

| R.M.S. deviation (pyridine ring) | 0.022 Å |

| Hydrogen bond (N–H···N) | ~2.8–3.0 Å |

| Intramolecular N–H···Br | Weak interaction |

The planar pyridine ring and dimeric hydrogen-bonded motifs (R₂²(8) graph-set) are critical for structural stability .

What intermolecular interactions stabilize the crystal lattice of 3,5-Dibromopyridin-2-amine hydrate?

Basic Research Focus

The lattice is stabilized by:

- N–H···N hydrogen bonds between the amine group and pyridinic nitrogen, forming dimeric R₂²(8) motifs .

- Weak intramolecular N–H···Br interactions that contribute to conformational rigidity.

- van der Waals forces between bromine atoms and adjacent aromatic systems.

Methodological Insight :

Use Hirshfeld surface analysis to quantify interaction contributions. Polar solvents (e.g., DMSO) may disrupt these interactions during recrystallization.

How can 3,5-Dibromopyridin-2-amine hydrate serve as a ligand in coordination polymers?

Advanced Research Focus

The compound acts as a bridging ligand due to:

- Two nitrogen donors (pyridinic and amine groups).

- Bromine atoms for potential halogen bonding or cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. Experimental Design :

- React with transition metals (e.g., Cu(II), Pd(II)) under solvothermal conditions.

- Monitor polymerization via FT-IR (N–H stretching at ~3300 cm⁻¹) and PXRD to confirm structural integrity.

- Optimize solvent systems (e.g., DMF/water mixtures) to balance solubility and crystallinity.

Reference : The ligand’s planar geometry facilitates π-stacking in coordination networks, as seen in analogous pyridin-2-amine derivatives .

What challenges arise in characterizing the hydrate form versus the anhydrous compound?

Advanced Research Focus

Key challenges include:

- Hydrate stability : Water loss under vacuum or heating alters crystallinity. Use TGA-DSC to determine dehydration temperature.

- Phase purity : Hydrate-anhydrous mixtures complicate SC-XRD. Employ variable-temperature PXRD to track phase transitions.

- Hydrogen bonding variability : Hydrate water may participate in additional H-bonding, altering packing motifs.

Q. Methodology :

- Conduct dynamic vapor sorption (DVS) to study hygroscopicity.

- Compare ¹H-NMR spectra in deuterated solvents (e.g., D₂O vs. DMSO-d₆) to identify labile protons.

How does the bromine substitution pattern influence reactivity in cross-coupling reactions?

Advanced Research Focus

The 3,5-dibromo configuration enables regioselective coupling:

- Position 5 bromine is more reactive in Pd-catalyzed couplings due to reduced steric hindrance.

- Sequential functionalization: Use Sonogashira coupling for position 5, followed by Ullmann-type reactions for position 3.

Q. Experimental Validation :

- Monitor reaction progress via GC-MS or HPLC-UV .

- Optimize catalytic systems (e.g., Pd(PPh₃)₄ with CuI co-catalyst) for high yields.

Caution : Bromine’s electron-withdrawing effect may deactivate the pyridine ring toward electrophilic substitution.

What analytical techniques resolve contradictions in reported solubility data for this compound?

Advanced Research Focus

Discrepancies arise from:

- Hydrate vs. anhydrous forms : Characterize via Karl Fischer titration for water content.

- Solvent polarity effects : Use Hansen solubility parameters to predict solubility in mixed solvents (e.g., ethanol/water).

Q. Protocol :

- Prepare saturated solutions at controlled temperatures (25°C ± 0.1°C).

- Quantify solubility via UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives).

How can computational modeling predict the hydrate’s stability under varying humidity conditions?

Advanced Research Focus

Employ molecular dynamics (MD) simulations to:

- Model water molecule interactions within the crystal lattice.

- Predict dehydration pathways using density functional theory (DFT) .

Q. Software Tools :

- Mercury CSD for crystal packing analysis.

- GROMACS for MD simulations of hydrate-anhydrous transitions.

Validation : Cross-reference with experimental TGA-FTIR data to confirm simulated dehydration mechanisms.

What role does 3,5-Dibromopyridin-2-amine hydrate play in pharmaceutical precursor synthesis?

Advanced Research Focus

The compound is a precursor to azahomotryptophane derivatives with bioactive potential . Key steps include:

- Buchwald-Hartwig amination to introduce aryl groups.

- Enzymatic resolution to isolate enantiomers for chiral drug development.

Q. Quality Control :

- Use HPLC-MS to monitor byproducts (e.g., dehalogenated intermediates).

- Validate purity via elemental analysis (C, H, N, Br).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.